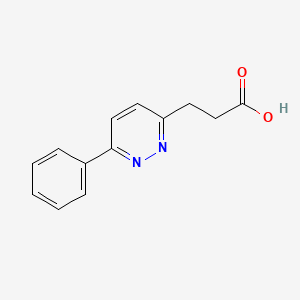
4-Bromo-6,7-dihydro-7-methyl-8(5H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the molecular formula C10H10BrNO It is a derivative of isoquinoline, a structure known for its presence in various alkaloids and pharmaceutical compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one typically involves the bromination of 7-methyl-6,7-dihydro-5H-isoquinolin-8-one. One common method is the reaction of 7-methyl-6,7-dihydro-5H-isoquinolin-8-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products
Substitution: Formation of 4-substituted derivatives, such as 4-amino-7-methyl-6,7-dihydro-5H-isoquinolin-8-one.
Oxidation: Formation of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one oxides.
Reduction: Formation of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one alcohols.
科学的研究の応用
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-isoquinolin-8-one: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
4-bromo-6,7-dihydroisoquinolin-8(5H)-one: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
7-methyl-6,7-dihydro-5H-isoquinolin-8-one: Lacks the bromine atom, making it less versatile in synthetic applications.
Uniqueness
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications in various fields. The bromine atom allows for further functionalization, while the methyl group can influence the compound’s biological activity and stability.
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-3-7-8(10(6)13)4-12-5-9(7)11/h4-6H,2-3H2,1H3 |
InChIキー |
RJAIXKNXRNSTNH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C=NC=C2C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

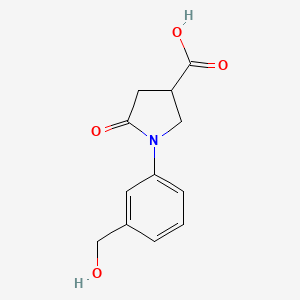
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
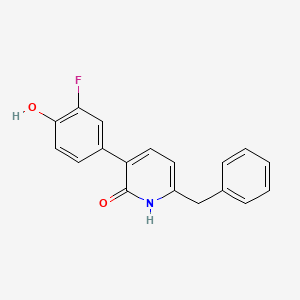
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
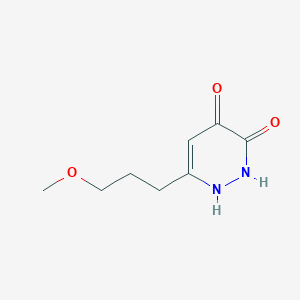

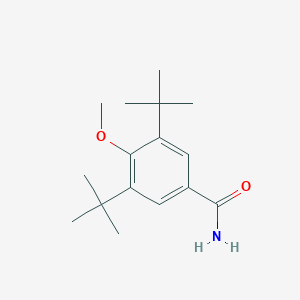
![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)
![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)
